molecular formula C16H15F2NO2 B2457138 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396795-56-4

2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2457138
CAS No.: 1396795-56-4
M. Wt: 291.298
InChI Key: XPHYZLJMPNYVQY-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, a hydroxy group, and a phenylpropyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzoyl chloride and 3-hydroxy-3-phenylpropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2,4-difluorobenzoyl chloride is added dropwise to a solution of 3-hydroxy-3-phenylpropylamine in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2,4-difluoro-N-(3-oxo-3-phenylpropyl)benzamide.

    Reduction: Formation of 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)aniline
  • 2,4-Difluoro-N-(3-oxo-3-phenylpropyl)benzamide
  • 3,4-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

Uniqueness

2,4-Difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide is unique due to the presence of both fluorine atoms and a hydroxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

2,4-difluoro-N-(3-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO2/c17-12-6-7-13(14(18)10-12)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHYZLJMPNYVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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